REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([Cl:25])=[C:7]([C:9]2[NH:13][C:12](=[O:14])[N:11]([C:15]3[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=3)[N:10]=2)[CH:8]=1.CN(C([O:33]N1N=N[C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][C:35]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[CH2:48]1[CH2:52][O:51][CH2:50][CH2:49]1>CN(C=O)C>[CH:49]1([C:50]([OH:33])=[O:51])[CH2:3][CH2:2][CH2:52][CH2:48]1.[Cl:25][C:6]1[CH:5]=[CH:4][C:3]([CH2:2][NH:1][C:35]([CH:40]2[CH2:36][CH2:37][CH2:38][CH2:39]2)=[O:51])=[CH:8][C:7]=1[C:9]1[NH:13][C:12](=[O:14])[N:11]([C:15]2[CH:16]=[CH:17][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:19][CH:20]=2)[N:10]=1 |f:1.2|
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Name
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3-(5-(aminomethyl)-2-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
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Quantity
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0.1 g
|
Type
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reactant
|
Smiles
|
NCC=1C=CC(=C(C1)C1=NN(C(N1)=O)C1=CC=C(C=C1)C(F)(F)F)Cl
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Name
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TEA
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Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.261 g
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Type
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reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The title compound was prepared
|
Name
|
|
Type
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product
|
Smiles
|
C1(CCCC1)C(=O)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.542 mmol | |
AMOUNT: MASS | 0.061 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CNC(=O)C2CCCC2)C=C1)C1=NN(C(N1)=O)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.025 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |